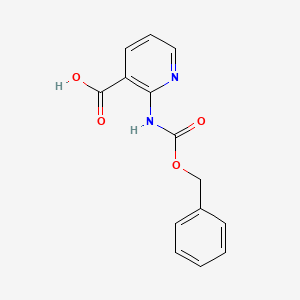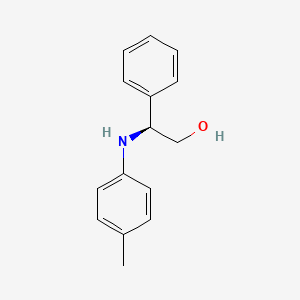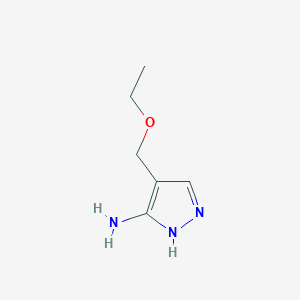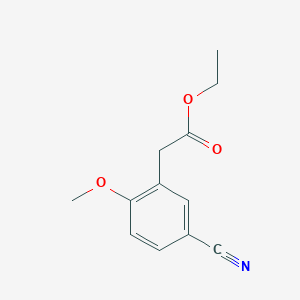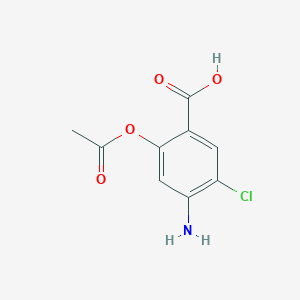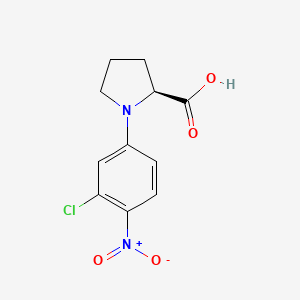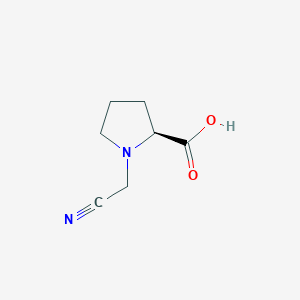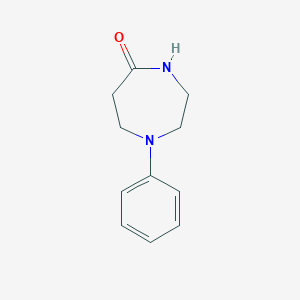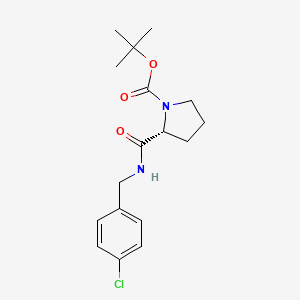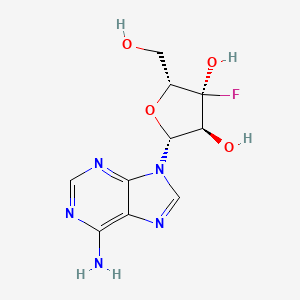
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
Descripción general
Descripción
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine is a synthetic nucleoside analog where the purine base adenine is linked to a modified sugar moiety, 3'-fluoro-3'-deoxyxylofuranose
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine typically involves the chemical modification of naturally occurring nucleosides. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced at the 3' position of the sugar moiety. This reaction requires specific reagents such as fluorinating agents and controlled reaction conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing by-products. Advanced purification techniques, such as chromatography, are often employed to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is used in molecular biology research to study nucleoside metabolism and nucleotide synthesis pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments, due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of diagnostic tools and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism by which 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine exerts its effects involves the inhibition of nucleotide synthesis pathways. The compound competes with natural nucleosides, disrupting the normal function of enzymes involved in nucleotide metabolism. This interference can lead to the inhibition of viral replication or cancer cell proliferation.
Molecular Targets and Pathways:
Nucleotide Synthetases: Enzymes involved in the synthesis of nucleotides.
Nucleoside Transporters: Proteins responsible for the uptake of nucleosides into cells.
Comparación Con Compuestos Similares
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine is unique due to its fluorinated sugar moiety, which imparts distinct chemical and biological properties compared to other nucleoside analogs. Similar compounds include:
9-(3'-Deoxyxylofuranosyl)adenine: Lacks the fluorine atom, resulting in different reactivity and biological activity.
9-(3'-Fluoro-2'-deoxyxylofuranosyl)adenine: Similar structure but with a different position of the fluorine atom, leading to variations in its mechanism of action.
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10(19)4(1-17)20-9(6(10)18)16-3-15-5-7(12)13-2-14-8(5)16/h2-4,6,9,17-19H,1H2,(H2,12,13,14)/t4-,6+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQMFSDWWCLFTC-TWJUVVLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@H](O3)CO)(O)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942706 | |
| Record name | 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20535-16-4 | |
| Record name | 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


